molecular formula C19H15N3 B14227071 N,6-Diphenylimidazo[1,2-a]pyridin-3-amine CAS No. 823806-55-9

N,6-Diphenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B14227071
CAS No.: 823806-55-9
M. Wt: 285.3 g/mol
InChI Key: IDEMGZHPDAVLTP-UHFFFAOYSA-N
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Description

N,6-Diphenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features an imidazo[1,2-a]pyridine core, which is known for its biological activity and ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-Diphenylimidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions. One common method is the Groebke–Blackburn–Bienaymé multicomponent reaction, which utilizes aldehydes, isocyanides, and pyridin-2-amines as building blocks . This reaction is known for its efficiency and ability to produce a wide variety of imidazo[1,2-a]pyridine derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the multicomponent reactions used in laboratory settings. This typically requires optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,6-Diphenylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,6-Diphenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,6-Diphenylimidazo[1,2-a]pyridin-3-amine involves its interaction with molecular targets such as enzymes. For example, as a TDP1 inhibitor, the compound binds to the catalytic site of the enzyme, blocking its activity and preventing the repair of DNA damage . This interaction is facilitated by the compound’s ability to mimic substrate interactions within the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,6-Diphenylimidazo[1,2-a]pyridin-3-amine stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for developing targeted inhibitors and studying enzyme interactions.

Properties

CAS No.

823806-55-9

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

N,6-diphenylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H15N3/c1-3-7-15(8-4-1)16-11-12-18-20-13-19(22(18)14-16)21-17-9-5-2-6-10-17/h1-14,21H

InChI Key

IDEMGZHPDAVLTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=NC=C3NC4=CC=CC=C4)C=C2

Origin of Product

United States

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